molecular formula C19H20N2O4S2 B2619418 methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 937700-88-4

methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2619418
CAS No.: 937700-88-4
M. Wt: 404.5
InChI Key: LXLDPTASVKULDC-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with ethyl and methyl groups at positions 4 and 5, respectively. The molecule is further functionalized via an acetamido linker connecting the thiophene ring to a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety. This dual-core architecture combines the electronic properties of thiophene with the conformational rigidity of the benzothiazine system, making it a candidate for pharmaceutical and materials science applications.

The compound’s synthesis likely involves multi-step reactions, including amide bond formation between a thiophene carboxylate intermediate and a 3-oxo-benzothiazine derivative. Structural elucidation via X-ray crystallography (using programs like SHELX ) or spectroscopic methods (NMR, IR) would confirm its stereochemistry and purity.

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-4-11-10(2)26-18(16(11)19(24)25-3)21-15(22)9-14-17(23)20-12-7-5-6-8-13(12)27-14/h5-8,14H,4,9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLDPTASVKULDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that exhibits a variety of biological activities. This article discusses its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 382.51 g/mol. Its structure includes a thiophene ring, a benzo[b][1,4]thiazine moiety, and an acetamido group, contributing to its biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of thiazine and benzothiazine compounds possess significant antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, thiazine derivatives have been reported to exhibit antibacterial effects comparable to traditional antibiotics such as cephalosporins and penicillins .

2. Antitumor Activity
Studies have demonstrated that thiazine derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

3. Anti-inflammatory Effects
this compound has shown promise in reducing inflammation in various animal models. This property can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

4. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the thiophene ring.
  • Introduction of the benzo[b][1,4]thiazine moiety.
  • Acetylation to form the acetamido group.
  • Methyl esterification to yield the final product.

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that methyl 4-ethyl-5-methyl derivatives exhibited a minimum inhibitory concentration (MIC) considerably lower than some conventional antibiotics .

Case Study 2: Antitumor Efficacy
In vitro tests on cancer cell lines revealed that this compound induced significant cytotoxic effects on breast cancer cells (MCF7), with IC50 values indicating potent antitumor activity .

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive and negative bacteria
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Structural Analogues

a. Thiophene Derivatives

  • 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (): This compound shares the thiophene-carboxylate backbone but lacks the benzothiazine-acetamido moiety. The phenyl substituent at position 5 enhances aromatic stacking, whereas the ethyl and methyl groups in the target compound may improve solubility or metabolic stability .
  • 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () : Replacing the benzothiazine group with an oxadiazole ring reduces conformational flexibility but introduces electronegative bromine, which could influence binding affinity in antimicrobial assays .

b. Benzothiazine Derivatives

  • 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide (): This analog retains the benzothiazine-acetamide motif but lacks the thiophene-carboxylate component.
Physicochemical Properties
Property Target Compound 2-(3-Oxo-Benzothiazin-2-yl)Acetamide 2-Amino-4-Methyl-Thiophene
Molecular Weight ~430 g/mol (estimated) 252.3 g/mol 265.3 g/mol
Key Functional Groups Thiophene, Benzothiazine Benzothiazine, Acetamide Thiophene, Ester
Potential Bioactivity Antiviral, Antimicrobial Enzyme inhibition Antimicrobial
Synthetic Complexity High (multi-step) Moderate Low

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiophene-3-carboxylate derivatives with heterocyclic substituents?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., thiophene derivatives) with sodium in absolute ethanol, followed by reaction with bromoacetophenone or ethyl bromoacetate, yields target compounds. Recrystallization from ethanol/water (1:2) is commonly used for purification, as demonstrated in triazolone and thiazolidinone syntheses . Spectral characterization (IR, 1^1H/13^{13}C NMR) confirms structural integrity, with typical absorption bands for carbonyl (1650–1750 cm1^{-1}) and amine groups .

Q. How are spectral techniques employed to characterize the benzo[b][1,4]thiazin moiety in this compound?

  • Methodological Answer : The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin group is identified via 1^1H NMR by signals at δ ~2.8–3.5 ppm (methylene protons adjacent to sulfur) and δ ~4.0–4.5 ppm (oxygen-linked methylene). IR confirms the carbonyl (C=O) stretch at ~1680 cm1^{-1}. Comparative analysis with similar compounds (e.g., thiazolo[3,2-a]pyrimidines) helps resolve overlapping signals .

Q. What starting materials are critical for synthesizing the thiophene core in this compound?

  • Methodological Answer : Ethyl 2-amino-thiophene-3-carboxylates, prepared via Gewald reactions, are common precursors. Substituents like 4-ethyl-5-methyl groups are introduced using alkylation or arylidene condensation. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate is synthesized from ketones and cyanoacetates under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the coupling of the benzo[b][1,4]thiazin acetamide group to the thiophene core?

  • Methodological Answer : Kinetic studies suggest controlling temperature (reflux vs. room temperature) and solvent polarity (DMF vs. ethanol) minimizes byproducts like hydrolyzed acetamides. For instance, using 1,4-dioxane as a solvent and stoichiometric benzoylisothiocyanate reduces undesired dimerization . Monitoring via TLC or HPLC ensures reaction progression.

Q. What computational strategies are effective in predicting the biological activity of this compound’s derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., kinases or enzymes). Derivatives with electron-withdrawing groups on the benzo[b][1,4]thiazin ring show enhanced binding affinity due to hydrophobic and hydrogen-bonding interactions. Validation via SAR studies (e.g., comparing IC50_{50} values of nitro- vs. methoxy-substituted analogs) aligns with computational predictions .

Q. How do structural modifications to the thiophene ring impact solubility and bioavailability?

  • Methodological Answer : Introducing polar groups (e.g., carboxylates) via ester hydrolysis or incorporating pyridinylmethylene substituents (as in triazolones) improves aqueous solubility. LogP calculations and shake-flask assays quantify hydrophilicity, while in vitro permeability assays (Caco-2 cells) assess absorption. For example, ethyl ester hydrolysis to carboxylic acids increases solubility by ~3-fold .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Long-term ecotoxicology studies should assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). OECD guidelines recommend using 14^{14}C-labeled analogs to track distribution in soil-water systems. High-resolution mass spectrometry (HRMS) identifies degradation products, while QSAR models predict bioaccumulation potential .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar triazolone derivatives: How should researchers address this?

  • Methodological Answer : Variations in melting points (e.g., 116–117°C vs. 130–131°C for triazolones) may arise from polymorphism or residual solvents. Consistency is achieved by standardizing recrystallization solvents (e.g., ethanol/water vs. DMF-acetic acid) and reporting DSC thermograms. Cross-referencing spectral data (e.g., 1^1H NMR peak splitting) confirms compound identity .

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